molecular formula C25H26ClFN6O2 B2384385 8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 886908-66-3

8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2384385
CAS No.: 886908-66-3
M. Wt: 496.97
InChI Key: GYRAAANEKPVJMB-UHFFFAOYSA-N
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Description

8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a purine core, and multiple substituents, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring, the introduction of the purine core, and the attachment of various substituents. Common synthetic routes may include:

    Formation of the Piperazine Ring: This step often involves the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Purine Core: The purine core can be synthesized through cyclization reactions involving formamide derivatives and appropriate aldehydes or ketones.

    Attachment of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN6O2/c1-16-6-8-17(9-7-16)14-33-21-22(30(2)25(35)29-23(21)34)28-24(33)32-12-10-31(11-13-32)15-18-19(26)4-3-5-20(18)27/h3-9H,10-15H2,1-2H3,(H,29,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRAAANEKPVJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=C(C=CC=C5Cl)F)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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